molecular formula C15H22N2O3 B2837982 3-[(3-hydroxyoxolan-3-yl)methyl]-1-(3-phenylpropyl)urea CAS No. 2034203-98-8

3-[(3-hydroxyoxolan-3-yl)methyl]-1-(3-phenylpropyl)urea

Cat. No.: B2837982
CAS No.: 2034203-98-8
M. Wt: 278.352
InChI Key: KEPVVWNWBPXNJU-UHFFFAOYSA-N
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Description

3-[(3-hydroxyoxolan-3-yl)methyl]-1-(3-phenylpropyl)urea is an organic compound that features a tetrahydrofuran ring, a phenylpropyl group, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-hydroxyoxolan-3-yl)methyl]-1-(3-phenylpropyl)urea typically involves the following steps:

    Formation of the tetrahydrofuran ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.

    Introduction of the hydroxyl group: The hydroxyl group can be introduced via selective oxidation of the tetrahydrofuran ring.

    Attachment of the phenylpropyl group: This step involves the alkylation of the hydroxylated tetrahydrofuran with a phenylpropyl halide under basic conditions.

    Formation of the urea moiety: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(3-hydroxyoxolan-3-yl)methyl]-1-(3-phenylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The urea moiety can be reduced to form an amine.

    Substitution: The phenylpropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.

Major Products Formed

    Oxidation: The major product is a carbonyl compound.

    Reduction: The major product is an amine.

    Substitution: The major products depend on the substituents introduced.

Scientific Research Applications

3-[(3-hydroxyoxolan-3-yl)methyl]-1-(3-phenylpropyl)urea has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving urea derivatives.

    Industry: It can be used in the production of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(3-hydroxyoxolan-3-yl)methyl]-1-(3-phenylpropyl)urea involves its interaction with molecular targets such as enzymes or receptors. The urea moiety can form hydrogen bonds with active sites, while the phenylpropyl group may enhance binding affinity through hydrophobic interactions. The tetrahydrofuran ring can provide structural stability and influence the compound’s overall conformation.

Comparison with Similar Compounds

Similar Compounds

  • 1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(3-phenylpropyl)carbamate
  • 1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(3-phenylpropyl)thiourea

Uniqueness

3-[(3-hydroxyoxolan-3-yl)methyl]-1-(3-phenylpropyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrahydrofuran ring and the phenylpropyl group differentiates it from other urea derivatives, potentially leading to unique applications and mechanisms of action.

Properties

IUPAC Name

1-[(3-hydroxyoxolan-3-yl)methyl]-3-(3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c18-14(17-11-15(19)8-10-20-12-15)16-9-4-7-13-5-2-1-3-6-13/h1-3,5-6,19H,4,7-12H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPVVWNWBPXNJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC(=O)NCCCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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